barium(2+);9H-xanthen-9-ide

Beschreibung

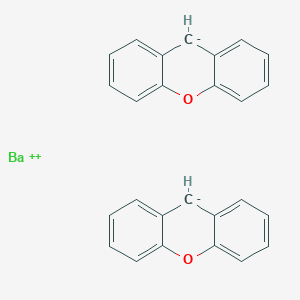

Barium(2+);9H-xanthen-9-ide (CAS 37416-96-9) is an organometallic compound consisting of a barium cation (Ba²⁺) coordinated with two 9H-xanthen-9-ide anions. The xanthenide anion is derived from 9H-xanthene, a tricyclic aromatic system with a central oxygen atom.

Eigenschaften

CAS-Nummer |

37416-96-9 |

|---|---|

Molekularformel |

C26H18BaO2 |

Molekulargewicht |

499.7 g/mol |

IUPAC-Name |

barium(2+);9H-xanthen-9-ide |

InChI |

InChI=1S/2C13H9O.Ba/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h2*1-9H;/q2*-1;+2 |

InChI-Schlüssel |

LNTGPEAAIQXXNW-UHFFFAOYSA-N |

Kanonische SMILES |

[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[Ba+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 9H-xanthen-9-ide, can be achieved through various methods. One classical method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . Another method uses zinc chloride/phosphoryl chloride to produce xanthones with better yield and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .

Industrial Production Methods: Industrial production of xanthone derivatives often involves the use of catalysts such as ytterbium, palladium, ruthenium, and copper . These catalysts facilitate various reactions, including Friedel–Crafts reactions, Ullmann-ether coupling, metal-free oxidative coupling, and intermolecular and intramolecular couplings . The use of chromen-4-ones as building blocks and the Diels–Alder reaction are also common in industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Barium(2+);9H-xanthen-9-ide undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can participate in oxidative coupling reactions, which are often catalyzed by metals such as copper . It can also undergo substitution reactions, where different substituents are introduced to the xanthone core .

Common Reagents and Conditions: Common reagents used in the reactions of xanthone derivatives include acetic anhydride, zinc chloride, phosphoryl chloride, and various metal catalysts . Reaction conditions often involve heating, either through conventional methods or microwave irradiation .

Major Products: The major products formed from the reactions of barium(2+);9H-xanthen-9-ide depend on the specific reaction and reagents used. For example, oxidative coupling can produce various substituted xanthones, while substitution reactions can introduce different functional groups to the xanthone core .

Wissenschaftliche Forschungsanwendungen

Barium(2+);9H-xanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthone derivatives are studied for their anti-inflammatory, anti-cancer, and anti-Alzheimer properties . The compound’s ability to inhibit α-glucosidase makes it a potential candidate for diabetes treatment . Additionally, xanthone derivatives have shown promise in treating neurodegenerative diseases and as antioxidants .

Wirkmechanismus

The mechanism of action of barium(2+);9H-xanthen-9-ide involves its interaction with various molecular targets and pathways. For instance, xanthone derivatives can inhibit enzymes such as α-glucosidase and topoisomerase II, which are involved in glucose metabolism and DNA replication, respectively . The compound’s anti-inflammatory effects are mediated through the modulation of key inflammatory pathways . Additionally, xanthone derivatives can induce apoptosis in cancer cells by intercalating into DNA and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Alkali Metal Xanthenides

- Potassium 9H-Thioxanthen-9-ide (CAS 61574-22-9) :

This compound replaces the oxygen atom in xanthenide with sulfur, forming a thioxanthenide anion (C₁₃H₉S⁻) paired with K⁺. The sulfur atom increases electron delocalization, altering redox properties compared to the oxygen analog. Its molecular weight is 260.37 g/mol, and it is used in organic synthesis for preparing sulfur-containing aromatic systems .

Substituted 9H-Xanthen-9-one Derivatives

- 3,6-Diaminoxanthones (e.g., Compound 13, C₂₇H₂₁Cl₂N₂O₂⁺): These derivatives feature amino and chloro substituents on the xanthene core. For example, 3,6-bis((4-chlorobenzyl)amino)-9H-xanthen-9-one has a molecular weight of 475.10 g/mol and demonstrates antibacterial activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus . Key Difference: Unlike the barium complex, these derivatives are neutral organic molecules with biological applications. Their planar structure and substituent-driven solubility make them suitable for pharmaceutical development, contrasting with the inorganic-organic hybrid nature of barium-xanthenide .

Xanthenol Derivatives

- 9-(2-Methoxyphenyl)-9H-xanthen-9-ol: This derivative incorporates a methoxyphenyl group and a hydroxyl group at the central carbon. Its monoclinic crystal structure (space group P2₁/c) and hydrogen-bonding capabilities make it useful in host-guest chemistry . Key Difference: The hydroxyl group enables hydrogen bonding, which is absent in the ionic barium-xanthenide compound. This property is critical for applications in supramolecular chemistry .

Halogenated and Alkoxy-Substituted Xanthenes

- (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene: This compound features methoxy groups and an extended conjugated system, resulting in a planar structure ideal for optoelectronic materials. Its single-crystal X-ray data (R factor = 0.037) confirm high crystallinity .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Barium(2+);9H-xanthen-9-ide | 37416-96-9 | Ba(C₁₃H₉O)₂ | ~500 (estimated) | Ionic, high thermal stability |

| Potassium 9H-thioxanthen-9-ide | 61574-22-9 | C₁₃H₉KS | 260.37 | Semiconductor potential |

| 3,6-Diaminoxanthone (Compound 13) | N/A | C₂₇H₂₁Cl₂N₂O₂⁺ | 475.10 | Antibacterial activity |

| 9-(2-Methoxyphenyl)-9H-xanthen-9-ol | N/A | C₂₁H₁₈O₃ | 318.35 | Hydrogen-bonding, host-guest chemistry |

Research Findings and Key Insights

- Stability: Barium-xanthenide’s ionic nature grants superior thermal stability compared to neutral xanthenol derivatives, which decompose at lower temperatures (~150–200°C) .

- Biological Activity: Substituted xanthenones (e.g., Compound 13) show promise in drug development, while barium-xanthenide’s applications remain largely exploratory .

- Electronic Properties : Thioxanthenides and conjugated xanthenes exhibit tunable optoelectronic behavior, whereas barium-xanthenide may serve as a charge carrier in ionic conductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.